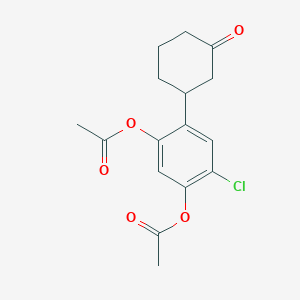![molecular formula C12H9N3Se B12519503 N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine CAS No. 682740-77-8](/img/structure/B12519503.png)
N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms arranged in a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazino derivative of selenazolo[4,5-d]pyrimidine with orthoesters or carbon disulfide in pyridine, followed by S-alkylation . This multistep protocol provides a new insight into the Dimroth rearrangement in both acidic and basic media, leading to the formation of the desired selenazole compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes can be applied to produce this compound in larger quantities. These methods typically involve optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidative cyclization of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas with hydrogen peroxide in aqueous ethanol leads to the formation of oxazolo[5,4-b]pyridin-2-amines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide, orthoesters, carbon disulfide, and various alkylating agents. Reaction conditions often involve the use of solvents such as pyridine and ethanol, as well as specific temperature and pH conditions to facilitate the desired transformations.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the oxidative cyclization reaction mentioned earlier produces oxazolo[5,4-b]pyridin-2-amines, which are effective luminophores emitting in the violet spectral range .
Wissenschaftliche Forschungsanwendungen
N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound is studied for its potential as a pharmacologically active substance due to its unique structure and biological activity . It has been investigated for its potential use in developing new drugs and therapeutic agents.
In the field of chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity and ability to undergo various chemical transformations make it a valuable intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways within biological systems. While detailed studies on its exact mechanism are limited, it is believed that the compound exerts its effects through the modulation of enzyme activity and interaction with cellular receptors. The presence of selenium in its structure may also contribute to its biological activity by participating in redox reactions and influencing cellular oxidative stress responses .
Vergleich Mit ähnlichen Verbindungen
N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine can be compared with other similar compounds, such as N-(2-Bromo-phen-yl)-1,3-selenazolo[5,4-b]pyridin-2-amine . Both compounds share a similar selenazole core structure but differ in their substituents, which can influence their reactivity and biological activity. The unique combination of selenium and nitrogen atoms in this compound distinguishes it from other heterocyclic compounds and contributes to its distinct properties.
List of Similar Compounds
Eigenschaften
CAS-Nummer |
682740-77-8 |
|---|---|
Molekularformel |
C12H9N3Se |
Molekulargewicht |
274.19 g/mol |
IUPAC-Name |
N-phenyl-[1,3]selenazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C12H9N3Se/c1-2-5-9(6-3-1)14-12-15-10-7-4-8-13-11(10)16-12/h1-8H,(H,14,15) |
InChI-Schlüssel |
SATMDXOMTNPDAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC3=C([Se]2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12519420.png)
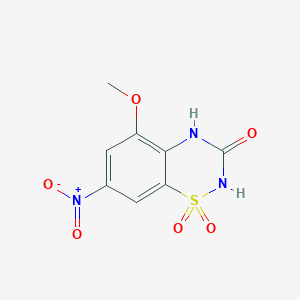


![2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol](/img/structure/B12519455.png)
![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)
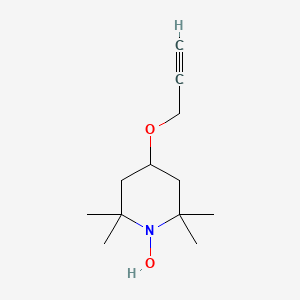
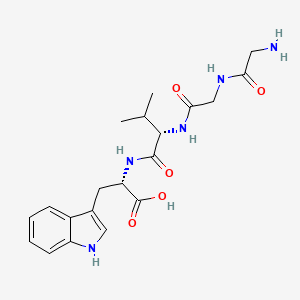

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12519475.png)

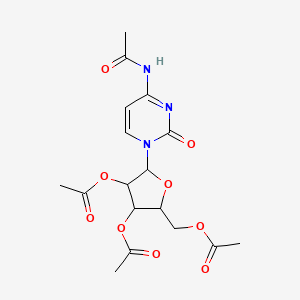
![Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate](/img/structure/B12519487.png)
